molecular formula C20H21NO2S B2461740 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide CAS No. 2034297-66-8

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide

Cat. No.: B2461740
CAS No.: 2034297-66-8
M. Wt: 339.45
InChI Key: LZOYOSMABYTEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide is a propanamide derivative featuring a benzothiophene core linked to a propan-2-yl group, with a phenoxy-substituted propanamide side chain.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c1-14(12-16-13-24-19-11-7-6-10-18(16)19)21-20(22)15(2)23-17-8-4-3-5-9-17/h3-11,13-15H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOYOSMABYTEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-(1-benzothiophen-3-yl)propan-2-one, which is then reacted with phenoxypropanamide under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with various receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

The following analysis compares N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide with structurally related propanamide derivatives, focusing on substituent effects, synthesis strategies, and inferred biological activities.

Structural Features and Substituent Effects
Compound Name Core Heterocycle/Aromatic Group Key Substituents Potential Pharmacological Influence
This compound Benzothiophene Phenoxy group Enhanced lipophilicity; potential CNS activity
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Indole + Fluorobiphenyl Fluorine, biphenyl Antifungal/antimicrobial activity (inferred)
(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Biphenyl + Phenylpropan-2-yl Fluorine, phenylpropan-2-yl Improved bioavailability; possible kinase inhibition
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)-propan-2-yl]benzamide (Cu(II) complex) Dimethoxyphenyl Acetyl, methoxy groups Spasmolytic activity (predicted via in silico)
N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide Benzothiazole + Dimethoxyphenyl Methoxy, sulfonamide Anti-inflammatory or protease inhibition

Key Observations :

  • Benzothiophene vs.
  • Fluorine Substituents : Fluorination (e.g., in ) improves membrane permeability and bioavailability but may increase metabolic liability due to electronegativity effects.
  • Methoxy/Acetyl Groups : Electron-donating methoxy groups (e.g., ) could enhance binding to polar enzyme active sites, while acetyl groups may facilitate metal coordination (as in Cu(II) complexes).

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure involving a benzothiophene moiety, a propanamide group, and a phenoxy substituent. The molecular formula is C17H19NO2SC_{17}H_{19}NO_2S, indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of the benzothiophene structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study on related benzothiophene derivatives showed promising results against various bacterial strains, suggesting that this compound may also possess similar properties .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
1-(1-Benzothiophen-2-yl)-3-[2-hydroxyethyl]Antimicrobial
2-(4-Hydroxyphenyl)-1-benzothiopheneAnticancer
4-(Propan-2-yl)-benzothiophene derivativesCytotoxicity

Study 1: Antimicrobial Efficacy

In a comparative study, derivatives of benzothiophene were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzothiophene structure enhanced antimicrobial potency. These findings suggest that this compound could be further explored for similar applications.

Study 2: Anticancer Mechanisms

A recent investigation into the anticancer effects of benzothiophene derivatives revealed that these compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways. Although direct studies on this compound are necessary, the structural similarities with effective derivatives indicate potential for similar mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.